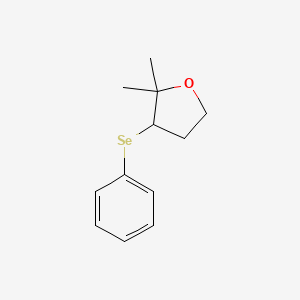
2,2-Dimethyl-3-(phenylselanyl)oxolane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2-Dimethyl-3-(phenylselanyl)oxolane is an organic compound that belongs to the class of oxolanes It is characterized by the presence of a phenylselanyl group attached to the oxolane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-3-(phenylselanyl)oxolane typically involves the reaction of 2,2-dimethyl-3-hydroxyoxolane with phenylselenyl chloride in the presence of a base such as triethylamine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation of the phenylselenyl group. The reaction mixture is stirred at room temperature for several hours until the reaction is complete. The product is then purified by column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products. Additionally, industrial production would require stringent quality control measures to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2-Dimethyl-3-(phenylselanyl)oxolane can undergo various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to remove the phenylselanyl group, yielding the corresponding oxolane.
Substitution: The phenylselanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used in substitution reactions.
Major Products Formed
Oxidation: Selenoxide or selenone derivatives.
Reduction: The corresponding oxolane without the phenylselanyl group.
Substitution: Various substituted oxolane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,2-Dimethyl-3-(phenylselanyl)oxolane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-selenium bonds.
Biology: The compound’s selenium content makes it useful in studies related to selenium’s biological roles and its potential as an antioxidant.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as a precursor for selenium-containing drugs.
Industry: It can be used in the synthesis of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2,2-Dimethyl-3-(phenylselanyl)oxolane involves the interaction of the phenylselanyl group with various molecular targets. The selenium atom in the phenylselanyl group can participate in redox reactions, influencing the compound’s reactivity and stability. The oxolane ring provides a stable framework that can undergo various chemical transformations, making the compound versatile in different applications.
Comparación Con Compuestos Similares
Similar Compounds
2,2-Dimethyl-3-(phenylthio)oxolane: Similar structure but with a sulfur atom instead of selenium.
2,2-Dimethyl-3-(phenylseleno)tetrahydrofuran: Similar structure but with a tetrahydrofuran ring instead of an oxolane ring.
Uniqueness
2,2-Dimethyl-3-(phenylselanyl)oxolane is unique due to the presence of the phenylselanyl group, which imparts distinct chemical properties compared to its sulfur analogs. The selenium atom provides different reactivity and potential biological activity, making this compound particularly interesting for research in selenium chemistry and its applications.
Propiedades
Número CAS |
114524-24-2 |
|---|---|
Fórmula molecular |
C12H16OSe |
Peso molecular |
255.23 g/mol |
Nombre IUPAC |
2,2-dimethyl-3-phenylselanyloxolane |
InChI |
InChI=1S/C12H16OSe/c1-12(2)11(8-9-13-12)14-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3 |
Clave InChI |
BJLHCVFOSNQWIV-UHFFFAOYSA-N |
SMILES canónico |
CC1(C(CCO1)[Se]C2=CC=CC=C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


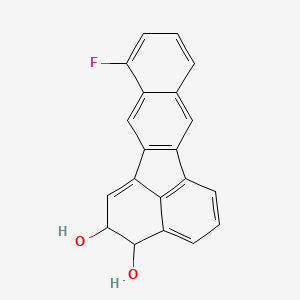

![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)
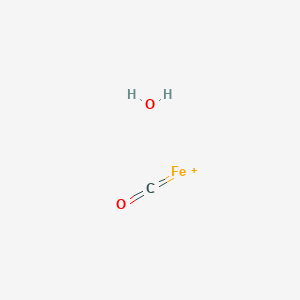
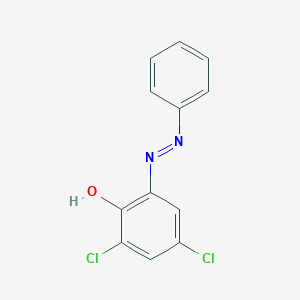


![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)
![2-[(5-Nitrofuran-2-carbonyl)amino]ethyl furan-2-carboxylate](/img/structure/B14286461.png)
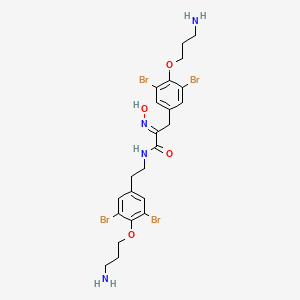

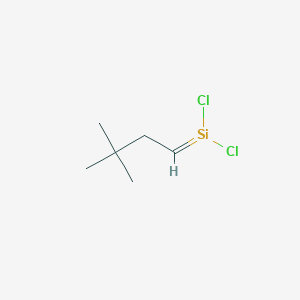
phenylsilane](/img/structure/B14286485.png)
